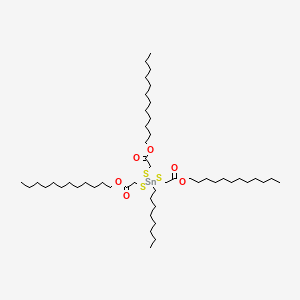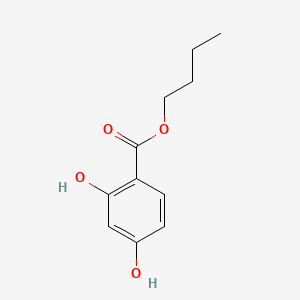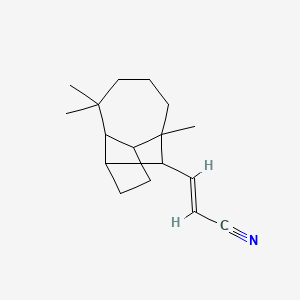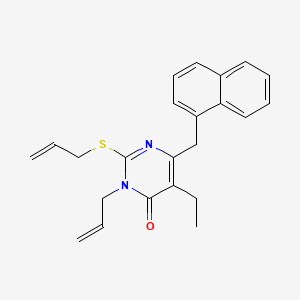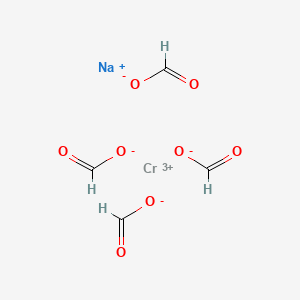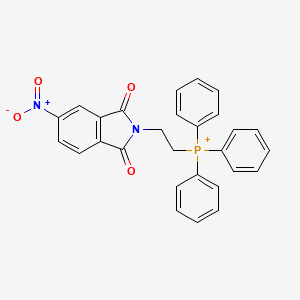
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid is a complex compound that is often used in various industrial and scientific applications. This compound is known for its unique chemical properties and versatility in different reactions. It is a polymer formed from azacyclotridecan-2-one, hexane-1,6-diamine, and nonanedioic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azacyclotridecan-2-one involves the trimerization of butadiene using a Ziegler-Natta catalyst to produce 1,5,9-cyclododecatriene, which is then hydrogenated to cyclododecane. This is followed by a series of reactions similar to those used to prepare caprolactam from cyclohexane . Hexane-1,6-diamine and nonanedioic acid are then polymerized with azacyclotridecan-2-one to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The reaction conditions are carefully controlled to ensure the desired molecular weight and properties of the polymer. This includes maintaining specific temperatures, pressures, and catalyst concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in medical implants and prosthetics.
Industry: Utilized in the production of high-performance materials, such as fibers and films.
Mecanismo De Acción
The mechanism of action of azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by forming strong covalent bonds with other molecules, leading to the formation of stable polymers. These polymers can then interact with biological systems or industrial materials to produce the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Caprolactam: Used in the production of nylon-6.
Cyclohexane: A precursor to caprolactam.
Hexamethylene diamine: Used in the production of nylon-6,6.
Adipic acid: Another precursor to nylon-6,6.
Uniqueness
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid is unique due to its specific combination of monomers, which gives it distinct properties compared to other similar compounds. Its ability to form high-performance polymers with unique mechanical and chemical properties makes it valuable in various applications .
Propiedades
Número CAS |
153699-73-1 |
|---|---|
Fórmula molecular |
C27H55N3O5 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid |
InChI |
InChI=1S/C12H23NO.C9H16O4.C6H16N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;10-8(11)6-4-2-1-3-5-7-9(12)13;7-5-3-1-2-4-6-8/h1-11H2,(H,13,14);1-7H2,(H,10,11)(H,12,13);1-8H2 |
Clave InChI |
OARULPLPTNMSNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)NCCCCC1.C(CCCC(=O)O)CCCC(=O)O.C(CCCN)CCN |
Números CAS relacionados |
153699-73-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


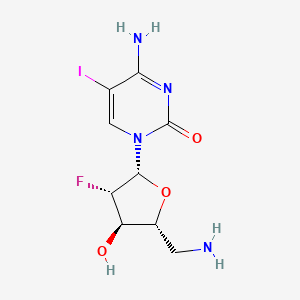
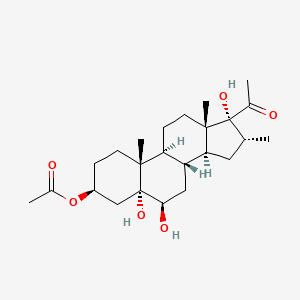

![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
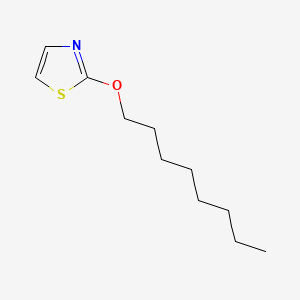
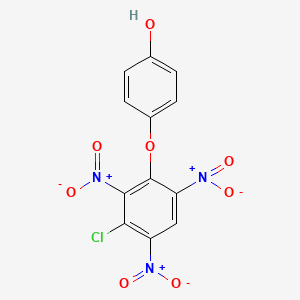
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
